4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid
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Overview
Description
4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexadienone ring and an amino butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid typically involves the reaction of a cyclohexadienone derivative with an amino acid. One common method involves the use of 4-aminobenzoic acid and a cyclohexadienone derivative under acidic conditions . The reaction is usually carried out in a three-necked flask with controlled temperature and stirring to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the cyclohexadienone ring to a cyclohexanol derivative.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, cyclohexanol derivatives, and various substituted aromatic compounds .
Scientific Research Applications
4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Quinomethanes: These compounds share a similar cyclohexadienone structure and exhibit comparable chemical reactivity.
Cyclohexadienones: These compounds are structurally related and undergo similar types of chemical reactions.
Uniqueness
4-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid is unique due to its combination of a cyclohexadienone ring with an amino butanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
63399-98-4 |
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Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
4-[(2-hydroxyphenyl)methylideneamino]butanoic acid |
InChI |
InChI=1S/C11H13NO3/c13-10-5-2-1-4-9(10)8-12-7-3-6-11(14)15/h1-2,4-5,8,13H,3,6-7H2,(H,14,15) |
InChI Key |
ZNJRNOWSYOVYEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCCC(=O)O)O |
Origin of Product |
United States |
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